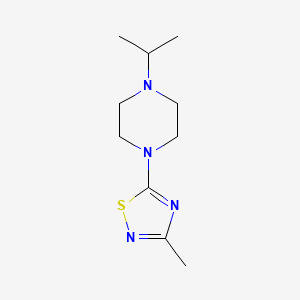

5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole

Description

Properties

IUPAC Name |

3-methyl-5-(4-propan-2-ylpiperazin-1-yl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4S/c1-8(2)13-4-6-14(7-5-13)10-11-9(3)12-15-10/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKYWNFMCWLLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CCN(CC2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, the use of catalysts and solvents that can be easily recycled is often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 1,2,4-thiadiazole exhibit promising anticancer properties. For instance, compounds containing the thiadiazole moiety have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .

1.2 Antimicrobial Properties

Thiadiazole derivatives have demonstrated significant antimicrobial activities against a range of pathogens. The incorporation of piperazine groups enhances the bioactivity of these compounds. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Pharmacological Applications

2.1 Anti-inflammatory Effects

Compounds based on the thiadiazole structure have been investigated for their anti-inflammatory properties. In vivo studies have indicated that these compounds can reduce inflammation markers and alleviate symptoms in models of inflammatory diseases . The analgesic effects observed suggest a dual action that could be beneficial in treating conditions like arthritis.

2.2 Central Nervous System Activity

The piperazine component in 5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole may contribute to its neuropharmacological effects. Some studies suggest that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems . This opens avenues for research into their potential use in treating mood disorders.

3.1 Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. For example, docking simulations against enzymes involved in bacterial metabolism and cancer pathways indicate strong binding affinities, suggesting a mechanism of action that merits further investigation .

3.2 Structure-Activity Relationship (SAR)

Understanding the SAR of thiadiazole derivatives is crucial for optimizing their biological activity. Modifications to the thiadiazole ring or the piperazine substituent can significantly affect potency and selectivity against target enzymes or receptors . This knowledge aids in the design of more effective therapeutic agents.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Research

A study conducted on a series of thiadiazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The results revealed a dose-dependent response where higher concentrations led to increased apoptosis rates in tumor cells .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several thiadiazole derivatives were tested against standard antibiotics to evaluate their effectiveness against resistant strains of bacteria. The findings showed that some derivatives had comparable or superior efficacy against resistant strains, indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β . The compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole with key analogs, focusing on structural features, synthetic routes, and physicochemical properties:

Key Observations:

Bioactivity Potential: The piperazine-substituted thiadiazole shares functionalization strategies with 5-(4-methylpiperazin-1-yl)pyridin-2-amine, a compound synthesized via nitro reduction and catalytic hydrogenation . This suggests that the thiadiazole analog may exhibit similar bioavailability or receptor-binding properties.

Reactivity : Unlike 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole , which is electrophilic and suited for Suzuki couplings, the isopropylpiperazinyl derivative lacks reactive handles, limiting its utility in further derivatization .

Toxicity: The amino-substituted analog (5-Amino-3-methyl-1,2,4-thiadiazole) has documented hazards (e.g., acute toxicity), implying that piperazine substitution may mitigate reactivity-related risks .

Research Findings and Challenges

- Synthesis : The synthesis of piperazine-thiadiazole hybrids typically involves nucleophilic substitution reactions. For example, the patent EP2021/0391 describes a method for coupling nitro-pyridines with piperazines under basic conditions, which could be adapted for thiadiazole systems .

Biological Activity

5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₄S

- Molecular Weight : 270.37 g/mol

Research indicates that this compound primarily targets the PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell growth and survival. This pathway is often implicated in cancer progression and resistance to therapy.

Antimicrobial Activity

A study demonstrated significant antibacterial activity against Gram-negative bacteria, particularly Escherichia coli. The compound exhibited an inhibition zone correlating with its binding affinity to bacterial enoyl ACP reductase .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 18 |

| Staphylococcus aureus | 12 |

Antitumor Activity

The compound has shown promising results in various cancer models. Its antitumor efficacy was evaluated in vitro and in vivo, demonstrating the ability to inhibit tumor cell proliferation and induce apoptosis. The mechanism involves the modulation of apoptotic pathways through the activation of caspases .

Other Biological Activities

In addition to its antimicrobial and antitumor properties, this compound has been reported to possess:

- Antioxidant properties : Protects cells from oxidative stress.

- Anti-inflammatory effects : Reduces inflammation in various models.

- Antidepressant-like activity : Exhibits potential in alleviating depressive symptoms in animal studies .

Case Studies

- Antibacterial Efficacy : In a comparative study, this compound was evaluated against standard antibiotics. It demonstrated superior efficacy against resistant strains of E. coli, suggesting its potential as a novel antibacterial agent .

- Cancer Treatment : A preclinical trial assessed the compound's effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with associated upregulation of pro-apoptotic markers .

Q & A

Q. What synthetic strategies are recommended for synthesizing 5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole?

Methodological Answer: The synthesis of thiadiazole derivatives typically involves cyclization or nucleophilic substitution reactions. For introducing the isopropylpiperazine moiety, a two-step approach is advisable:

Core Formation : Synthesize the 1,2,4-thiadiazole core via cyclization of thioamides or thioureas with nitriles under acidic conditions (e.g., POCl₃ as a cyclizing agent, as demonstrated in thiadiazole-amine synthesis ).

Substituent Introduction : React the core with 4-isopropylpiperazine using a nucleophilic substitution or coupling reaction. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (80–100°C) to enhance yield.

Validation : Confirm regioselectivity via ¹H/¹³C NMR and LC-MS to ensure proper substitution at the 5-position of the thiadiazole ring .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Identify characteristic peaks for the isopropylpiperazine group (e.g., δ 1.0–1.2 ppm for isopropyl CH₃, δ 2.5–3.5 ppm for piperazine CH₂) and thiadiazole protons .

- IR Spectroscopy : Detect C=N/C-S stretching vibrations (~1600 cm⁻¹ and ~650 cm⁻¹, respectively) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Methodological Answer: Byproduct mitigation requires precise control of:

- Stoichiometry : Use a 10–20% molar excess of 4-isopropylpiperazine to drive the substitution reaction to completion.

- Catalysis : Add KI or K₂CO₃ to enhance nucleophilicity in polar aprotic solvents .

- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) reduces side reactions like oxidation or ring-opening.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to isolate the target compound .

Case Study : highlights how substituent electronic effects (e.g., methoxy vs. methyl groups) influence product distribution, emphasizing the need for tailored conditions.

Q. How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s antimicrobial potential?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace isopropylpiperazine with morpholine or pyrrolidine) to assess the impact on bioactivity.

Biological Assays :

- In Vitro Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi.

- Mechanistic Studies : Perform time-kill curves or membrane permeability assays.

Computational Modeling :

- Molecular Docking : Screen against bacterial targets (e.g., DNA gyrase or dihydrofolate reductase) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties .

Data Interpretation : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends.

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

Methodological Answer: Address discrepancies by standardizing:

- Assay Conditions : Ensure consistent pH, temperature, and inoculum size (e.g., CLSI guidelines for antimicrobial testing).

- Compound Purity : Verify ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds.

Example : notes variability in 1,3,4-thiadiazole bioactivity due to divergent testing protocols, underscoring the need for reproducibility checks.

Data Analysis & Experimental Design

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) for serum/plasma.

- Chromatography : RP-HPLC with UV detection (λ = 254 nm) or UPLC-MS/MS for enhanced sensitivity.

- Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (RSD < 5%), and recovery (85–115%) .

Q. How can researchers design experiments to probe the metabolic stability of this compound?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS over 60 minutes.

- Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- CYP Inhibition Assays : Test against CYP3A4/2D6 isozymes to assess drug-drug interaction risks .

Contradiction & Troubleshooting

Q. How to address unexpected byproducts during the alkylation of the thiadiazole core?

Methodological Answer:

- Diagnostic Tools : Use TLC or in-situ IR to detect intermediates.

- Byproduct Identification : Isolate via prep-HPLC and characterize by NMR. Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.